molecular formula C8H8FNO B108514 1-(4-Amino-3-fluorophenyl)ethanone CAS No. 73792-22-0

1-(4-Amino-3-fluorophenyl)ethanone

Cat. No.: B108514
CAS No.: 73792-22-0
M. Wt: 153.15 g/mol
InChI Key: HAGOSDNWHSSVDX-UHFFFAOYSA-N
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Description

1-(4-Amino-3-fluorophenyl)ethanone is an organic compound with the molecular formula C8H8FNO It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the 4-position and a fluorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 3-fluoroacetophenone followed by reduction to yield the desired amino compound. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors can enhance the efficiency and safety of these reactions. Additionally, alternative methods such as catalytic hydrogenation or electrochemical reduction may be employed to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or nitroso derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Amino-3-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-fluorophenyl)ethanone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

1-(4-Amino-3-fluorophenyl)ethanone can be compared with other similar compounds such as:

  • 1-(3-Amino-4-fluorophenyl)ethanone
  • 1-(4-Amino-3-methylphenyl)ethanone
  • 1-(4-Amino-3-methoxyphenyl)ethanone

Uniqueness: The presence of both an amino group and a fluorine atom on the phenyl ring of this compound imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the amino group allows for specific interactions with biological targets.

Biological Activity

1-(4-Amino-3-fluorophenyl)ethanone, also known as 4-amino-3-fluoroacetophenone, is an organic compound with significant biological activity. This article delves into its synthesis, mechanism of action, biological effects, and potential applications in medicinal chemistry.

Chemical Overview

  • Molecular Formula : C8H8FNO
  • IUPAC Name : this compound
  • CAS Number : 73792-22-0

This compound features an amino group at the para position and a fluorine atom at the meta position on a phenyl ring, which contributes to its unique properties and interactions with biological systems.

Synthesis

This compound can be synthesized through various methods, commonly involving:

  • Nitration of 3-Fluoroacetophenone : Using concentrated nitric and sulfuric acids.
  • Reduction : Converting the nitro group to an amino group using hydrogen gas in the presence of a palladium catalyst.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
  • Lipophilicity : The fluorine atom increases the compound's lipophilicity, aiding in cellular membrane penetration and metabolic stability.

Biological Activity

Research indicates that this compound exhibits diverse biological activities:

  • Anticancer Properties :
    • In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF7), prostate (PC-3), and leukemia cells. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against these cell lines .
    • A study highlighted its potential as a lead compound for developing anticancer agents due to its structural similarities with known drugs .
  • Enzyme Interaction :
    • The compound acts as a probe for studying enzyme interactions, particularly in assays evaluating enzyme inhibition mechanisms. Its interaction with enzymes such as alkaline phosphatase has been documented, showing promising inhibitory effects .

Table 1: Antiproliferative Activity of this compound Derivatives

Compound DerivativeCell LineIC50 (µM)% Inhibition
Derivative AMCF72.3690.47
Derivative BPC-31.9584.32
Derivative CSR Leukemia3.4581.58
Derivative DSK-MEL-52.1284.83

This table summarizes findings from various studies that demonstrate the efficacy of different derivatives of this compound against specific cancer cell lines.

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : It serves as a building block for synthesizing complex organic molecules and potential pharmaceuticals.
  • Biological Assays : Utilized as a probe in enzyme interaction studies to better understand mechanisms of action.
  • Material Science : Investigated for its role in developing specialty chemicals with unique properties .

Properties

IUPAC Name

1-(4-amino-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGOSDNWHSSVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10994769
Record name 1-(4-Amino-3-fluorophenyl)ethan-1-one
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Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73792-22-0
Record name 1-(4-Amino-3-fluorophenyl)ethanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Amino-3-fluorophenyl)ethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073792220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Amino-3-fluorophenyl)ethan-1-one
Source EPA DSSTox
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Record name 1-(4-amino-3-fluorophenyl)ethan-1-one
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